L-Dansyl-I+/--amino-n-butyric acid
Description
Historical Trajectories and Evolution of Dansyl Chemistry in Biomolecular Research
The journey of dansyl chemistry in biological research began with the introduction of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) as a reagent for protein analysis. wikipedia.org In the mid-20th century, Gray and Hartley pioneered its use for N-terminal amino acid identification. nih.gov The method involves reacting the primary amino group of a peptide or protein with dansyl chloride. nih.gov Subsequent acid hydrolysis cleaves all peptide bonds but leaves the robust sulfonamide bond between the dansyl group and the N-terminal amino acid intact. nih.gov The resulting dansylated amino acid is highly fluorescent, allowing for its sensitive detection and identification via chromatography. nih.gov
This technique was a significant advancement in protein sequencing and provided a more sensitive alternative to methods like Sanger's reagent (FDNB). nih.gov Over time, researchers recognized that the fluorescence of the dansyl group was not static; its quantum yield and emission maximum are highly dependent on the polarity of its immediate environment. wikipedia.orgwikipedia.org This discovery marked a pivotal shift in the application of dansyl chemistry. It evolved from a simple endpoint labeling reagent to a dynamic, environmentally sensitive probe for investigating protein folding, conformational changes, and the dynamics of biomolecular interactions. wikipedia.orgmdpi.comnih.gov
Foundational Principles Governing Fluorescent L-Amino Acid Derivatives in Chemical Biology
Fluorescent amino acids (FlAAs) have become indispensable tools in chemical biology, enabling the study of biological processes with minimal perturbation to the native system. bohrium.com The core principle is to incorporate a fluorophore into the structure of an amino acid, which can then be used to build fluorescent peptides and proteins. bohrium.com Unlike larger fluorescent protein tags like GFP, FlAAs are small and less likely to interfere with protein function, making them ideal for site-specific investigations.
The utility of FlAAs like L-Dansyl-α-amino-n-butyric acid is governed by several key principles:
Environmental Sensitivity : The dansyl fluorophore is renowned for its solvatochromism. Its fluorescence emission is typically quenched in aqueous (polar) environments but becomes significantly enhanced in nonpolar, hydrophobic environments, such as the binding pocket of a protein or within a lipid membrane. acs.orgaatbio.com This "turn-on" characteristic allows researchers to monitor binding events in real-time. acs.org
Site-Specific Labeling : By synthesizing a peptide with a dansylated amino acid at a specific position, researchers can introduce a fluorescent reporter to a precise location within a macromolecule. nih.gov This enables detailed mapping of active sites or interaction interfaces.
Fluorescence Resonance Energy Transfer (FRET) : The dansyl group can act as an energy acceptor from a natural fluorescent amino acid like tryptophan. wikipedia.org This property allows FRET-based experiments to measure distances and detect conformational changes within proteins and protein complexes. nih.gov
Bio-orthogonality : The development of techniques to genetically encode unnatural amino acids allows for the site-specific incorporation of FlAAs into proteins within living cells, opening avenues for in-vivo imaging and analysis. bohrium.com
Design Paradigms and Rationale for L-Dansyl-I+/--amino-n-butyric acid as a Mechanistic Tool
The design of L-Dansyl-α-amino-n-butyric acid is a deliberate combination of a reporter group (dansyl) and a specific, non-canonical amino acid scaffold (L-α-amino-n-butyric acid) to create a highly specialized molecular tool.
The rationale for its design includes:
The Dansyl Reporter : The choice of the dansyl group provides strong, environmentally sensitive fluorescence. wikipedia.orgaatbio.com Its excitation maximum is around 335-350 nm, and its emission peak shifts from approximately 550 nm in polar solvents to 518-520 nm in nonpolar environments, accompanied by a significant increase in fluorescence intensity. wikipedia.orgaatbio.com This makes it an excellent probe for detecting ligand binding to hydrophobic pockets.
The Amino Acid Scaffold : Using an L-amino acid framework allows the probe to be recognized by biological systems, such as enzymes or ribosomes, that process natural amino acids. sigmaaldrich.com This enables its use in peptide synthesis and as a competitive ligand for amino acid binding sites.
The α-amino-n-butyric acid Side Chain : This is the key element that distinguishes this probe. Unlike dansylated versions of natural amino acids like glycine (B1666218) (no side chain) or alanine (B10760859) (methyl side chain), α-amino-n-butyric acid possesses an ethyl side chain. sigmaaldrich.com This seemingly minor difference is critical for its function as a mechanistic tool. The ethyl group provides a unique size and hydrophobicity profile, allowing the probe to investigate binding sites with specific steric and hydrophobic requirements that may not accommodate larger or smaller side chains. It serves as a structural analogue to probe the specificity of an enzyme's active site or a receptor's binding pocket. For example, it can be used to determine if a binding site can tolerate slightly more bulk than an alanine side chain provides.
The combination of these elements results in a probe that reports on its local environment (hydrophobic vs. hydrophilic) while simultaneously testing the steric and chemical constraints of that environment.
| Feature | Design Rationale |
| Dansyl Group | Provides environmentally sensitive fluorescence; acts as a "turn-on" reporter in hydrophobic environments like protein binding pockets. wikipedia.orgacs.org |
| L-Stereochemistry | Conforms to the stereospecificity of most biological systems (enzymes, receptors), allowing it to act as a relevant probe or ligand. |
| α-amino-n-butyric acid | A non-canonical amino acid with an ethyl side chain. Used to probe the specific steric and hydrophobic limits of a binding site, offering a different profile than natural amino acids. |
Current Research Landscape and Definitive Objectives for this compound Investigation
The current research landscape for advanced fluorescent probes is focused on creating tools for the sensitive and selective detection of biomolecules and for real-time imaging of cellular processes. bohrium.comacs.org Dansyl-peptide conjugates are being developed as selective sensors for metal ions and for imaging specific lipids on cell membranes. acs.orgnih.gov
Within this context, the definitive objective for investigating a specific probe like L-Dansyl-α-amino-n-butyric acid is to use it as a high-precision tool to answer fundamental biochemical questions. Key objectives include:
Mapping Enzyme Active Sites : To characterize the size, shape, and hydrophobicity of substrate-binding pockets in enzymes. By comparing the binding affinity and fluorescence response of Dansyl-α-aminobutyric acid with other dansylated amino acids (e.g., Dansyl-alanine, Dansyl-valine), researchers can build a detailed map of the active site's topology.
Screening for Ligand Binding : To develop high-throughput screening assays. A change in the probe's fluorescence upon being displaced from a protein's binding site by a potential drug candidate can signal a binding event.
Investigating Protein-Membrane Interactions : To study how peptides and proteins insert into and interact with lipid bilayers. The probe's fluorescence will increase as it moves from the aqueous phase into the hydrophobic membrane core.
Probing Neurotransmitter Transporters : As an analogue of the neurotransmitter GABA (gamma-aminobutyric acid), dansylated versions of aminobutyric acid isomers can be used to study the binding properties and kinetics of GABA transporters and receptors. ontosight.ai While the subject compound is an alpha-isomer, Dansyl-gamma-aminobutyric acid is used for this purpose, highlighting the utility of this class of compounds in neuroscience. ontosight.ainih.gov
Ultimately, L-Dansyl-α-amino-n-butyric acid is not typically an endpoint of research itself, but rather a sophisticated instrument for elucidating the mechanisms of complex biological systems.
| Property | Value | Source |
| Fluorophore | Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) | wikipedia.org |
| Excitation Max (λex) | ~335 - 350 nm | aatbio.comcaymanchem.com |
| Emission Max (λem) | ~520 - 550 nm (Solvent Dependent) | wikipedia.org |
| Fluorescence Behavior | Quantum yield increases and λem blue-shifts in nonpolar environments. | acs.orgaatbio.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
58260-76-7 |
|---|---|
Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C16H20N2O4S/c1-4-13(16(19)20)17-23(21,22)15-10-6-7-11-12(15)8-5-9-14(11)18(2)3/h5-10,13,17H,4H2,1-3H3,(H,19,20)/t13-/m0/s1 |
InChI Key |
WHTSAZUJHJPZOV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
Advanced Chemical Functionalization of L Dansyl I+/ Amino N Butyric Acid for Complex Molecular Probes
Conjugation Chemistry with Peptides and Proteins for Mechanistic Studies
The covalent attachment of L-Dansyl-l-amino-n-butyric acid to peptides and proteins is a powerful technique for elucidating biological mechanisms, tracking protein dynamics, and quantifying protein modifications. The chemistry of conjugation is pivotal in ensuring that the resulting probe accurately reflects the behavior of the native biomolecule.
Site-Specific Derivatization and Bioconjugation Techniques
Site-specific derivatization aims to attach the dansyl probe to a precise location within a peptide or protein sequence. The most common strategy involves the reaction of dansyl chloride, the precursor to the dansyl group, with primary and secondary amines. nih.govnih.gov This reaction readily forms a stable sulfonamide bond.
The primary targets for dansylation on a protein are the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. mdpi.com By controlling the reaction pH, a degree of selectivity can be achieved. At a moderately alkaline pH (around 8.5-9.5), the more nucleophilic and accessible N-terminal amine can be preferentially labeled. nih.gov For more robust site-specificity, proteins can be engineered to contain a single, highly reactive lysine residue. mdpi.com
Another widely used method involves carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to couple the carboxylic acid of L-Dansyl-l-amino-n-butyric acid to a primary amine on the target protein. This approach creates a stable amide bond.
| Technique | Target Functional Group | Resulting Linkage | Typical Reaction Conditions |
| Dansyl Chloride Derivatization | N-terminal α-amine, Lysine ε-amine | Sulfonamide | Aqueous buffer, pH 8.5-9.8, Room Temperature to 60°C |
| EDC/NHS Coupling | Primary amines (e.g., Lysine) | Amide | Buffer (e.g., MES, HEPES), pH 6.0-7.5, Room Temperature |
This table summarizes common bioconjugation techniques for attaching L-Dansyl-l-amino-n-butyric acid to proteins.
These techniques have been instrumental in studies of protein structure, quantifying N-terminal protein truncations, and analyzing protein-ligand interactions. nih.govnih.gov
Orthogonal Linker Chemistries for Multimodal Probes
To create more sophisticated, multimodal probes that may contain, for example, a fluorescent reporter, a purification tag, and a photo-crosslinker, orthogonal chemistries are required. These are reactions that occur in high yield under specific conditions without interfering with other functional groups present in the system.
A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govlumiprobe.com In this strategy, L-Dansyl-l-amino-n-butyric acid can be synthesized with an azide (B81097) or a terminal alkyne functionality. This modified probe can then be "clicked" onto a peptide or protein that has been engineered to contain the complementary partner (an alkyne or azide, respectively). nih.govresearchgate.net This is often achieved by incorporating non-canonical amino acids with the desired reactive handles into the protein sequence. springernature.com
This orthogonal approach allows for the sequential or simultaneous attachment of different molecular entities. For example, the amine of L-Dansyl-l-amino-n-butyric acid could be used for a standard NHS-ester conjugation, while a synthetically added azide on the butyric acid side chain is reserved for a later click reaction. This enables the construction of complex molecular probes for advanced mechanistic studies. researchgate.net
Integration into Polymeric Scaffolds and Nanomaterial Architectures
The unique photophysical properties of the dansyl group make L-Dansyl-l-amino-n-butyric acid an attractive component for functionalizing polymers and nanomaterials, creating sensors, drug delivery vehicles, and specialized biomaterials.
Covalent Surface Modification and Functionalization
L-Dansyl-l-amino-n-butyric acid can be covalently grafted onto the surface of various materials. For polymeric scaffolds, such as those derived from polysuccinimide or poly(amino acids), the amino or carboxylic acid group of the dansyl derivative can be used to form stable amide bonds with the polymer backbone. researchgate.net This functionalization can impart fluorescence to the polymer, allowing it to be tracked in biological systems or to report on environmental changes like pH or polarity. nih.gov
Similarly, nanomaterials like silica (B1680970) nanoparticles or cellulose (B213188) fibers can be functionalized. mdpi.com Often, the surface of the nanomaterial is first treated to introduce reactive groups, such as amines or carboxylates. Then, using coupling chemistry like the EDC/NHS method, the L-Dansyl-l-amino-n-butyric acid is covalently attached. Another advanced method involves synthesizing polymers with pendant groups amenable to click chemistry, allowing for the efficient "clicking" of silyl-functionalized dansyl derivatives onto the surface. drexel.edu
| Material | Activation/Functionalization Method | Purpose of Integration |
| Poly(amino acid) polymers | Ring-opening of succinimide (B58015) units with the amine of the probe | Create fluorescently-tagged biomaterials for drug delivery. researchgate.netnih.gov |
| Cellulose Nanofibers | Surface activation with N,N′-carbonyldiimidazole (CDI) | Develop fluorescent sensors. mdpi.com |
| Silica Nanoparticles | Silanization to introduce amine or carboxyl groups | Produce trackable nanoparticles for bio-imaging. |
This table provides examples of integrating L-Dansyl-l-amino-n-butyric acid into larger architectures.
Supramolecular Assembly in Hybrid Systems
Beyond covalent attachment, L-Dansyl-l-amino-n-butyric acid can participate in the formation of ordered, non-covalent structures through supramolecular assembly. The assembly process is driven by a combination of weak interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov
The naphthalene (B1677914) ring system of the dansyl group is particularly adept at engaging in π-π stacking interactions with other aromatic moieties. researchgate.net In hybrid systems containing other self-assembling molecules, such as peptide amphiphiles or block copolymers, the L-Dansyl-l-amino-n-butyric acid can be incorporated into the resulting nanostructures, like nanofibers or vesicles. This incorporation can influence the morphology of the assembly and embed a fluorescent reporter within the structure, allowing for the study of the assembly process itself or for the creation of responsive materials. nih.gov
Isotopic Labeling Strategies for Elucidating Reaction Mechanisms
Isotopic labeling is a cornerstone of mechanistic and quantitative studies in chemistry and biology. By replacing atoms with their heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), molecules can be traced and quantified with high precision using mass spectrometry (MS).
A powerful strategy involves differential isotopic labeling using dansyl chloride. nih.govnih.gov In this approach, two versions of the labeling reagent are used: the standard "light" (¹²C) dansyl chloride and a "heavy" version synthesized with ¹³C atoms (¹³C-dansyl chloride). nih.gov
For quantitative analysis, a control sample can be derivatized with the "light" reagent, while the experimental sample is derivatized with the "heavy" reagent. acs.org When the samples are mixed and analyzed by LC-MS, the L-Dansyl-l-amino-n-butyric acid from each sample will appear as a pair of peaks with a specific mass difference, but they will co-elute from the chromatography column. nih.gov The ratio of the intensities of these peaks provides a highly accurate relative quantification of the analyte between the two samples. This method is invaluable for metabolomics and for quantifying the extent of a reaction, such as the cleavage of a protein's N-terminus. nih.gov
Similarly, ¹⁵N-labeled amino acids can be synthesized and used in biological systems to trace metabolic pathways. nih.gov The synthesis of ¹⁵N-labeled L-amino-n-butyric acid, followed by dansylation, would provide an isotopically labeled probe for tracking its fate in complex biological matrices. lumiprobe.comchempep.com
| Isotope | Labeling Reagent/Method | Application | Detection Method |
| ¹³C | ¹³C-Dansyl Chloride | Relative and absolute quantification of amines and phenols | LC-MS |
| ¹⁵N | Biosynthesis using ¹⁵N-ammonium salts | Metabolic tracing, protein turnover studies | Mass Spectrometry, NMR |
| ¹¹C | Synthesis with [¹¹C]cyanide | Positron Emission Tomography (PET) imaging | PET Scanner |
This table outlines isotopic labeling strategies relevant to creating and using L-Dansyl-l-amino-n-butyric acid probes. Note: ¹¹C is a positron-emitting radioisotope, not a stable isotope, but is included as a relevant labeling strategy for in vivo imaging. nih.gov
Stable Isotope Incorporation for Reaction Pathway Tracing
The incorporation of stable, non-radioactive isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into L-Dansyl-amino-n-butyric acid allows for the precise tracing of its metabolic fate without the complications of radioactivity. These isotopically labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This distinction enables the detailed mapping of metabolic pathways and the quantification of flux through these routes.
The synthesis of these stable isotope-labeled probes can be approached in two primary ways: by labeling the amino acid backbone or by labeling the dansyl group.
Labeling the L-amino-n-butyric acid moiety: The synthesis of L-amino-n-butyric acid with stable isotopes can be achieved through various established chemical and enzymatic methods. For instance, L-2-aminobutyric acid can be prepared with high enantiomeric purity, providing a suitable starting material for subsequent labeling reactions. scbt.comsigmaaldrich.com The introduction of ¹³C or ¹⁵N can be accomplished using appropriately labeled precursors in synthetic routes like the Strecker synthesis or the amidomalonate synthesis. libretexts.org Enzymatic methods, which offer high stereospecificity, can also be employed to produce L-amino acids labeled with ¹⁵N from corresponding α-ketoacids. nih.gov For example, a stereospecific enzymatic method has been developed for the synthesis of various L-[¹⁵N]amino acids, which could be adapted for L-amino-n-butyric acid. nih.gov Once the isotopically labeled L-amino-n-butyric acid is synthesized, it can be reacted with standard dansyl chloride to yield the final stable isotope-labeled molecular probe. The reaction between dansyl chloride and the primary amine of the amino acid is a well-established and robust procedure, typically carried out under alkaline conditions. nih.govnih.govucla.eduresearchgate.net
Labeling the Dansyl Group: An alternative strategy is to use an isotopically labeled dansylating agent with unlabeled L-amino-n-butyric acid. Deuterated dansyl chloride (Dansyl chloride-d6) is commercially available and can be used to introduce a deuterium label into the final molecule. medchemexpress.com This approach is advantageous as deuteration can also enhance the metabolic stability of compounds. The synthesis of dansyl chloride itself involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonic acid with a chlorinating agent like phosphorus oxychloride or thionyl chloride, a process that could be adapted to use isotopically labeled starting materials for the synthesis of ¹³C- or ¹⁵N-labeled dansyl chloride. wikipedia.orggoogle.comgoogle.com
The resulting stable isotope-labeled L-Dansyl-amino-n-butyric acid can then be introduced into a biological system, and its transformation products can be tracked and quantified using mass spectrometry. This technique, often referred to as stable isotope-resolved metabolomics (SIRM), provides a detailed picture of the metabolic pathways in which the molecule participates. nih.gov
Table 1: Examples of Stable Isotopes Used in Molecular Probes
| Isotope | Natural Abundance (%) | Properties and Applications in Pathway Tracing |
|---|---|---|
| Deuterium (²H) | 0.015 | Used to trace metabolic pathways and can increase metabolic stability of the compound. |
| Carbon-13 (¹³C) | 1.1 | A key tracer for carbon metabolism, allowing for the mapping of carbon flow through metabolic networks. |
| Nitrogen-15 (¹⁵N) | 0.37 | Used to trace the metabolism of nitrogen-containing compounds, particularly amino acids and nucleotides. |
Radioactive Labeling for Mechanistic Flux Analysis
For applications requiring higher sensitivity, radioactive isotopes such as Tritium (³H) and Carbon-14 (¹⁴C) can be incorporated into L-Dansyl-amino-n-butyric acid. These radiolabeled probes are particularly useful for mechanistic flux analysis, where the goal is to measure the rates of metabolic reactions. The high sensitivity of detection methods for radioactivity allows for the use of very low concentrations of the tracer, minimizing any potential perturbation of the biological system under study.
The synthetic strategies for introducing radioactive labels are analogous to those for stable isotopes:
Labeling the L-amino-n-butyric acid moiety: The synthesis of radiolabeled L-amino-n-butyric acid can be accomplished using precursors containing ³H or ¹⁴C. For example, the asymmetric synthesis of L-[3-¹¹C]2-aminobutyric acid has been reported, demonstrating the feasibility of introducing a carbon isotope at a specific position. researchgate.net While this example uses the short-lived positron-emitting isotope ¹¹C for PET imaging, similar synthetic strategies can be applied for the incorporation of the long-lived ¹⁴C for in vitro flux analysis. Similarly, tritiated indolyl butyric acid has been synthesized, indicating that methods for tritiation of butyric acid derivatives are available and could be adapted for L-amino-n-butyric acid. iaea.org The resulting radiolabeled L-amino-n-butyric acid can then be dansylated using standard procedures. A broad portfolio of radiolabeled amino acids, including those labeled with ³H and ¹⁴C, are utilized in a variety of biochemical and cellular experiments such as metabolic labeling and protein degradation studies. nih.gov
Labeling the Dansyl Group: While less common for flux analysis, a radiolabeled dansyl chloride could also be synthesized and used to derivatize unlabeled L-amino-n-butyric acid.
Once the radiolabeled L-Dansyl-amino-n-butyric acid is prepared, it is introduced into the biological system of interest. After a defined period, the cells or tissues are processed, and the distribution of the radiolabel among various metabolites is determined. This is typically achieved by separating the metabolites using chromatographic techniques (e.g., HPLC) and quantifying the radioactivity in each fraction using a scintillation counter. This data provides a direct measure of the flux through the metabolic pathways involving the probe.
Table 2: Common Radioactive Isotopes for Mechanistic Flux Analysis
| Isotope | Half-life | Emission | Detection Method | Applications in Mechanistic Flux Analysis |
|---|---|---|---|---|
| Tritium (³H) | 12.32 years | Beta (β⁻) | Scintillation Counting | High-sensitivity tracing of metabolic pathways. |
| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | Scintillation Counting, Autoradiography | Gold standard for quantitative metabolic flux analysis due to the central role of carbon in metabolism. |
Mechanistic Applications of L Dansyl I+/ Amino N Butyric Acid in Biochemical and Biophysical Systems
Elucidation of Enzyme Active Site Topography and Dynamics
The fluorescent properties of the dansyl group are exquisitely sensitive to its immediate environment. When a dansyl-amino acid binds to the active site of an enzyme, changes in fluorescence intensity, emission wavelength, and polarization can provide detailed information about the site's topography, polarity, and the dynamics of the interaction.
L-Dansyl-l-amino-n-butyric acid, by virtue of its amino acid structure, can act as a mimic of natural substrates for various enzymes, particularly those that process small aliphatic amino acids. The butyric acid side chain can occupy the same binding pocket as substrates like alanine (B10760859), valine, or even γ-aminobutyric acid (GABA), depending on the enzyme's specificity.
As a fluorescent analog, it can be used in competitive binding assays to determine the affinity of non-fluorescent substrates or inhibitors. In such an experiment, the dansylated compound is first bound to the enzyme, establishing a baseline fluorescence signal. When a competing ligand is introduced, it displaces the fluorescent probe from the active site, leading to a measurable change in fluorescence. This change can be used to quantify the binding affinity and kinetics of the unlabeled competitor. This approach has been instrumental in characterizing the active sites of various enzymes, including proteases and aminotransferases.
The binding of a substrate to an enzyme's active site is often accompanied by conformational changes in the protein, a concept known as "induced fit." These changes are critical for catalysis and can be monitored using fluorescent probes like L-Dansyl-l-amino-n-butyric acid. mdpi.com
When the probe binds to the active site, its dansyl group is transferred from the aqueous solvent to a nonpolar, sterically constrained protein environment. This typically results in:
A blue shift in the fluorescence emission maximum (a shift to a shorter wavelength).
An increase in fluorescence quantum yield (the probe becomes brighter).
These spectral changes provide a direct readout of the binding event and the nature of the binding pocket. Furthermore, by using time-resolved fluorescence techniques, researchers can monitor the dynamics of these conformational changes on the timescale of the catalytic reaction, providing insights into the enzyme's mechanism.
Investigation of Protein-Ligand and Protein-Protein Interaction Mechanisms
The utility of dansylated amino acids extends beyond enzyme active sites to the broader study of protein interactions, including the binding of drugs, metabolites, and other proteins.
Dansylated amino acids have been famously used to map the primary drug-binding sites on human serum albumin (HSA), the main carrier protein for drugs in the blood. nih.gov Studies have shown that different dansylated amino acids exhibit remarkable specificity for one of the two major drug sites on HSA. For example, dansyl-l-asparagine binds specifically to drug site 1, whereas dansyl-l-norvaline (B3363465) (a close structural analog of L-dansyl-l-amino-n-butyric acid) binds to drug site 2. nih.gov
This specificity allows L-Dansyl-l-amino-n-butyric acid to be used as a site-specific probe to:
Identify the binding site of a new drug or ligand through competitive displacement assays.
Study how the binding of a ligand at one site affects the protein's conformation and its affinity for ligands at other sites—a phenomenon known as allosteric modulation. nih.gov An allosteric modulator binding to a remote site can induce conformational changes that are transmitted to the primary binding site, altering the fluorescence of the bound dansyl probe and revealing the cross-talk between the sites. nih.gov
Table 1: Site-Specificity of Various Dansylated Amino Acids for Human Serum Albumin (HSA) This table is generated based on data for analogous compounds to illustrate the principle.
| Dansylated Amino Acid | Primary Binding Site on HSA |
|---|---|
| Dansyl-l-asparagine | Drug Site 1 |
| Dansyl-l-arginine | Drug Site 1 |
| Dansyl-l-glutamate | Drug Site 1 |
| Dansyl-l-norvaline | Drug Site 2 |
| Dansyl-l-phenylalanine | Drug Site 2 |
Data sourced from structural studies of HSA in complex with dansylated amino acids. nih.gov
Molecular recognition is the process by which molecules selectively bind to each other. The fluorescence of L-Dansyl-l-amino-n-butyric acid provides a continuous signal that can be monitored in real-time to study the kinetics of these events. Using techniques like stopped-flow fluorescence spectroscopy, researchers can mix a solution of the protein with the dansylated ligand and observe the change in fluorescence as binding occurs. This allows for the determination of association and dissociation rate constants (kon and koff), which are fundamental parameters describing the interaction.
Molecular dynamics simulations on dansylated amino acids have further provided molecular-level insight into the specific interactions, such as hydrogen bonding, that govern chiral recognition and binding strength. nih.govresearchgate.net For instance, studies on dansyl-amino acids binding to molecular micelles show that L-enantiomers form more stable hydrogen bonds and thus exhibit stronger binding than their D-enantiomer counterparts. nih.gov
Table 2: Comparative Binding Free Energy of L- and D-Dansyl Amino Acids to a Chiral Micelle This table presents data for analogous compounds to illustrate the principles of molecular recognition.
| Dansyl Amino Acid Analogue | L-Enantiomer Binding Free Energy (kJ·mol⁻¹) | D-Enantiomer Binding Free Energy (kJ·mol⁻¹) |
|---|---|---|
| Dansyl-Leucine | -21.89 | -14.58 |
| Dansyl-Norleucine | -22.18 | -15.95 |
| Dansyl-Tryptophan | -21.33 | -13.64 |
Data from molecular dynamics simulations of dansyl amino acids binding to poly(SULV) micelles. nih.govresearchgate.net
Probing Membrane Protein Function and Lipid Bilayer Interactions
Membrane proteins are embedded within the lipid bilayer of cells and play crucial roles in transport, signaling, and energy transduction. Studying these proteins is challenging due to their hydrophobic nature. L-Dansyl-l-amino-n-butyric acid is an amphipathic molecule, with a hydrophobic dansyl group and a polar amino acid headgroup. This structure allows it to partition into the lipid bilayer, positioning its fluorescent probe at the membrane-water interface.
This property makes it a useful tool for investigating:
Lipid-Protein Interactions: The fluorescence of the dansyl group can report on the local lipid environment surrounding a membrane protein. Changes in lipid composition or phase can alter the probe's fluorescence, providing information on how lipids modulate protein function.
Conformational Changes in Membrane Proteins: The binding of a substrate or an ion to a membrane transporter or channel often induces conformational changes. If the dansyl probe is located near the binding site or in a region that moves during the protein's functional cycle, these changes can be detected as a change in fluorescence. For example, studies on the lac carrier protein used a dansylated galactoside to show that the number of accessible binding sites is dependent on temperature and the presence of an electrochemical proton gradient across the membrane. nih.gov This suggests that the protein undergoes aggregation or significant conformational changes in response to these stimuli, which can be monitored by the fluorescent probe. nih.gov
The temperature-dependent decrease in binding sites for the dansyl probe in the lac carrier protein below 20°C was attributed to the aggregation of the protein as the membrane lipids transition from a disordered to an ordered state. nih.gov This demonstrates how such probes can be used to study the interplay between the physical state of the lipid bilayer and the function of embedded proteins.
Fluorescent Sensing of Membrane Microenvironment Dynamics
L-Dansyl-amino-n-butyric acid serves as a sensitive fluorescent probe for investigating the dynamics of membrane microenvironments. The core of this capability lies in the dansyl group, a fluorophore whose emission properties are highly dependent on the polarity of its immediate surroundings. When the molecule partitions from an aqueous environment into the nonpolar lipid bilayer of a membrane, its fluorescence intensity is significantly enhanced, and the emission maximum typically undergoes a blue shift to shorter wavelengths. nih.govresearchgate.net
This solvatochromic behavior allows the probe to report on the physical state of the lipid membrane. For instance, in more fluid, liquid-disordered membrane phases, the dansyl moiety can penetrate deeper into the hydrophobic core, resulting in a stronger fluorescence signal compared to when it is in more rigid, liquid-ordered phases. The probe's fluorescence can therefore be used to detect phase transitions and the presence of lipid domains.
Research on analogous molecules like Dansyl lysine (B10760008) has demonstrated that these types of probes can selectively partition into membrane domains with specific compositions, such as cholesterol-free regions. nih.gov This suggests that L-Dansyl-amino-n-butyric acid can be employed to study membrane heterogeneity, providing insights into the formation and dynamics of lipid rafts. By measuring parameters such as fluorescence lifetime and anisotropy, researchers can obtain detailed information about local viscosity, molecular ordering, and the rotational mobility of the probe within the membrane, reflecting the dynamic nature of the lipid environment.
Table 1: Spectroscopic Properties of Dansyl-based Probes in Different Environments
| Property | Aqueous Solution (Polar) | Lipid Bilayer (Nonpolar) | Rationale |
| Fluorescence Intensity | Low | High | The quantum yield of the dansyl group is much higher in nonpolar environments. nih.gov |
| Emission Maximum (λ_em) | ~550-580 nm (Green-Yellow) | ~480-520 nm (Blue-Green) | The excited state of the dansyl group is stabilized in polar solvents, lowering the energy of the transition and shifting emission to longer wavelengths. |
| Fluorescence Lifetime | Short | Long | Reduced non-radiative decay pathways in the constrained, nonpolar membrane environment. |
| Rotational Mobility | High | Restricted | Increased viscosity and physical constraint within the lipid acyl chains hinder the probe's rotation. |
Mechanistic Studies of Ion Channel Gating or Transporter Function
Given its structure as an amino acid derivative, L-Dansyl-amino-n-butyric acid holds potential for studying the mechanisms of amino acid transporters. The α-amino-n-butyric acid portion of the molecule is a non-proteinogenic amino acid, structurally analogous to neurotransmitters and metabolic intermediates like γ-aminobutyric acid (GABA) and other small neutral amino acids. nih.govsigmaaldrich.com High-affinity transporters, which are crucial for clearing neurotransmitters from synapses and for nutrient uptake, often recognize substrates based on their chemical structure. sigmaaldrich.com
L-Dansyl-amino-n-butyric acid could function as a fluorescent ligand for certain amino acid transporters, particularly those in the Solute Carrier (SLC) superfamily, such as GABA transporters (GATs) or neutral amino acid transporters (LATs). sigmaaldrich.comnih.gov For example, L-diaminobutyric acid, a related compound, is a known inhibitor of the GAT-1 transporter. sigmaaldrich.com The dansyl group provides a fluorescent signal that can be used to monitor binding events in real-time without the need for radioactive labels.
By using techniques like fluorescence polarization or Förster Resonance Energy Transfer (FRET), researchers could quantify binding affinities (K_d), determine kinetic parameters (k_on, k_off), and investigate competitive inhibition. Furthermore, if the transporter undergoes a conformational change upon binding the ligand, the corresponding change in the dansyl group's local environment would likely alter its fluorescence signal. This would provide a direct spectroscopic readout for studying the conformational dynamics associated with the transporter's binding or transport cycle, offering insights into the mechanistic link between ligand binding and substrate translocation. nih.gov
Table 2: Potential Transporter Targets for L-Dansyl-amino-n-butyric acid
| Transporter Family | Example Members | Typical Substrates | Potential Application of Probe |
| GABA Transporters (GATs) | GAT-1, GAT-2, GAT-3 | γ-aminobutyric acid (GABA), β-alanine | Fluorescent competitive inhibitor to study GABAergic signaling and transport kinetics. sigmaaldrich.com |
| System L Transporters | LAT1 (SLC7A5), LAT2 (SLC7A8) | Large neutral amino acids (e.g., Leucine (B10760876), Phenylalanine) | Could act as a lower-affinity fluorescent ligand to probe the substrate binding pocket. nih.gov |
| System A Transporters | SNAT2 (SLC38A2) | Small neutral amino acids (e.g., Alanine, Glycine) | Potential to monitor transporter activity and its role in nutrient sensing pathways like mTOR. nih.gov |
Understanding Nucleic Acid-Protein and Nucleic Acid-Ligand Interaction Mechanisms
The aromatic and planar nature of the dansyl group in L-Dansyl-amino-n-butyric acid makes it a candidate for probing interactions with nucleic acids. The recognition and binding between proteins and nucleic acids, or between small molecule ligands and nucleic acids, are governed by a variety of non-covalent forces, including electrostatic interactions, hydrogen bonding, and π-stacking interactions between aromatic systems. thermofisher.comnih.gov The electron-rich naphthalene (B1677914) ring system of the dansyl moiety can participate in such π-interactions with the aromatic bases of DNA and RNA. nih.gov
Intercalation or Groove Binding Mechanistic Studies
L-Dansyl-amino-n-butyric acid can potentially interact with double-stranded DNA or structured RNA in two primary modes: intercalation or groove binding.
Intercalation: In this mode, the flat dansyl group would insert itself between adjacent base pairs of the DNA or RNA duplex. This places the fluorophore in a highly nonpolar, sterically constrained environment. Such an interaction would be expected to cause a significant increase in fluorescence quantum yield and a pronounced blue shift in the emission spectrum. researchgate.net Fluorescence anisotropy measurements would also show a high degree of polarization, reflecting the severely restricted rotational motion of the intercalated probe.
Groove Binding: Alternatively, the molecule could fit within the major or minor groove of the DNA helix. The binding affinity and preference for a particular groove would depend on the size, shape, and electrostatic potential of the molecule and the specific groove topology. Groove binding typically results in less dramatic changes in fluorescence compared to intercalation. The environment is more solvent-exposed than in the intercalated state, leading to a more moderate increase in fluorescence intensity and a smaller blue shift.
Distinguishing between these binding modes can be achieved by analyzing the spectroscopic data from titration experiments. The magnitude of the changes in fluorescence intensity and wavelength, combined with fluorescence lifetime and anisotropy data, provides a signature for the specific binding mechanism.
Table 3: Expected Fluorescence Signatures for Different DNA Binding Modes
| Parameter | Intercalation | Groove Binding | Rationale |
| Fluorescence Intensity | Large Increase | Moderate Increase | The intercalated environment is highly hydrophobic and rigid, maximizing quantum yield. The groove is more hydrated. |
| Emission Wavelength | Significant Blue Shift | Minor Blue Shift | The polarity of the binding site for an intercalator is much lower than that of the groove. |
| Fluorescence Anisotropy | High | Moderate to Low | Intercalation severely restricts the probe's motion, while groove binding allows for more rotational freedom. |
| DNA Length Change | Increase | No Significant Change | Intercalation forces base pairs apart, lengthening and unwinding the DNA helix. |
Conformational Changes in DNA/RNA Induced by Binding
A fluorescent probe like L-Dansyl-amino-n-butyric acid, once bound to a nucleic acid, can act as a reporter for subsequent conformational changes. Many biological processes, such as DNA replication, transcription, and repair, involve proteins that bind to and induce significant structural alterations in DNA or RNA, including bending, wrapping, or local melting. nih.govmdpi.com
When a protein or another ligand binds to the nucleic acid near the site of the fluorescent probe, it alters the probe's microenvironment. This perturbation is translated into a detectable change in the fluorescence signal (intensity, wavelength, or polarization). For example, if a DNA-bending protein binds, the altered groove width or base-stacking geometry at the probe's location would modulate its fluorescence. This principle allows for the development of assays to screen for binding events or to mechanistically study the effect of protein binding on nucleic acid structure.
Furthermore, the probe could be used as a donor or acceptor in FRET-based assays. By labeling a protein or another site on the nucleic acid with a suitable FRET partner, the binding of L-Dansyl-amino-n-butyric acid could be used to measure distances and monitor large-scale conformational changes in real-time, providing dynamic insights into the mechanics of nucleic acid-protein machines. nih.gov
Theoretical and Computational Investigations of L Dansyl I+/ Amino N Butyric Acid and Its Interactions
Quantum Chemical Calculations of Electronic Structure and Excited States
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of molecules like L-Dansyl-L-amino-n-butyric acid. While specific quantum chemical studies on the dansylated form are not extensively available, research on the parent molecule, α-aminobutyric acid (AABA), provides foundational data.
Prediction of Spectroscopic Transitions for Mechanistic Elucidation
Computational methods such as Density Functional Theory (DFT) are used to predict the electronic transitions that are observed in spectroscopy. d-nb.info For amino acids, these calculations can determine ionization energies, electron affinities, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for predicting spectroscopic behavior. d-nb.infopsu.edu
For instance, studies on AABA using the B3LYP hybrid version of DFT have been performed to optimize the geometry and conduct a full vibrational analysis of its neutral, cationic, and anionic forms. d-nb.info These calculations are crucial for interpreting experimental spectra and understanding the molecule's reactivity. The introduction of the dansyl group, a well-known chromophore, drastically alters the electronic and spectroscopic properties. The dansyl group itself has a strong transition in the UV-visible region, which is responsible for its fluorescence. mdpi.com The interaction between the dansyl moiety and the amino acid can lead to charge-transfer (CT) excited states, which are sensitive to the local environment. mdpi.com
Calculations on similar systems, like N-formyl-DL-alpha-aminobutyric acid, have utilized methods such as HF and DFT (B3LYP and B3PW91) with various basis sets to study optoelectronic properties like absorption wavelengths, excitation energies, and oscillator strengths. researchgate.net Such studies help in assigning the peaks observed in absorption spectra to specific electronic transitions, for example, n→π* and π→π* transitions, and understanding how they are influenced by molecular structure and solvent. mdpi.com
Table 1: Calculated Electronic Properties for α-Aminobutyric Acid (AABA) in Water Data extracted from a study on branched-chain amino acids and serves as a proxy for the underivatized amino acid portion.
| Property | Canonical Form | Zwitterionic Form |
| Ionization Energy (kcal/mol) | 142.3 | 148.6 |
| Electron Affinity (kcal/mol) | -30.4 | -18.3 |
| Absolute Reduction Potential (V) | 1.45 | 1.00 |
| Absolute Oxidation Potential (V) | -6.13 | -6.42 |
| Source: d-nb.inforesearchgate.net |
Elucidation of Photophysical Pathways Relevant to Probing Mechanisms
The dansyl group is a widely used fluorescent probe whose photophysical properties are highly sensitive to its environment, making it an excellent tool for studying molecular interactions. researchgate.net The fluorescence of dansyl derivatives arises from an excited state with significant charge-transfer character. mdpi.com Upon excitation, an electron moves from the dimethylamino group to the naphthalene (B1677914) ring system. This process is sensitive to solvent polarity and hydrogen bonding, which can stabilize or destabilize the charge-transfer state, leading to shifts in the emission spectrum. rsc.org
The primary photophysical pathways for a dansyl probe include:
Fluorescence: Radiative decay from the first singlet excited state (S₁) to the ground state (S₀). The quantum yield and lifetime of this process are highly dependent on the probe's environment.
Internal Conversion: A non-radiative decay process between states of the same spin multiplicity.
Intersystem Crossing: A non-radiative transition to a triplet state (T₁), which can lead to phosphorescence or be quenched.
The fluorescence of the dansyl group can be quenched by various mechanisms, such as photoinduced electron transfer (PeT). rsc.orgnih.gov For example, the fluorescence of dansylamide (B1669799) can be significantly diminished by the presence of certain functional groups, and this quenching can be reversed by interactions with ions, forming the basis for fluorescent sensors. nih.gov The protonation of the dimethylamino group in acidic conditions can also lead to complete fluorescence quenching. nih.gov These mechanisms are critical for the use of L-Dansyl-L-amino-n-butyric acid as a probe in biological systems, allowing it to report on local pH, polarity, and binding events.
Molecular Dynamics Simulations of Conformational Landscapes
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms in a system over time. nih.gov This technique is invaluable for exploring the conformational flexibility of molecules like L-Dansyl-L-amino-n-butyric acid and its interactions with its surroundings. researchgate.net
Solvent Effects on Molecular Flexibility and Dynamics
The solvent environment plays a crucial role in the conformational landscape of flexible molecules. For dansylated amino acids, the solvent affects not only the conformation of the amino acid backbone but also the orientation of the bulky dansyl group. MD simulations can reveal how different solvents influence the equilibrium between different conformational states. nih.gov
In aqueous solutions, the hydrophobic dansyl group and the hydrophilic amino acid portion will experience different interactions with water molecules. This can lead to specific folded or extended conformations to minimize unfavorable interactions. The presence of co-solvents or changes in ionic strength can further alter the conformational preferences by modifying the solvent structure and electrostatic interactions. rsc.org Studies on various amino acids in different force fields show that the choice of computational model is critical for accurately representing these solvent-solute interactions and their effect on molecular density, viscosity, and dielectric properties. nih.gov
Interaction Dynamics with Biological Macromolecules
MD simulations are extensively used to study how small molecules like dansylated amino acids interact with biological macromolecules such as proteins and membranes. frontiersin.orgyoutube.com These simulations reveal the dynamic nature of the binding process, including the specific intermolecular forces involved and the conformational changes that may occur in both the ligand and the macromolecule upon binding. nih.gov
A notable study investigated the chiral recognition of several dansyl amino acids, including the structurally similar Dansyl-Norvaline, with a molecular micelle, poly(SULV). nih.govnih.gov The simulations showed that the L-enantiomers formed stronger interactions with the micelle compared to the D-enantiomers, consistent with experimental data. nih.govnih.gov The key interactions governing this recognition were identified as specific hydrogen bonds between the dansyl amino acid and the micelle's amino acid headgroups. nih.gov
In another key study, the co-crystal structures of human serum albumin (HSA) in complex with six different dansylated amino acids, including Dansyl-L-norvaline (B3363465), were determined. semanticscholar.org These structures provide a static picture of the binding pose. MD simulations can complement this by exploring the dynamics of these interactions, showing how fatty acid binding to HSA modestly affects the binding of the dansylated amino acids and helping to identify secondary binding sites. semanticscholar.org The interactions are typically dominated by hydrophobic contacts involving the dansyl group and specific hydrogen bonds. semanticscholar.org
Ligand Docking and Molecular Modeling for Binding Mechanism Prediction
Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is crucial for understanding the structural basis of molecular recognition and for predicting binding affinity. diva-portal.org
For L-Dansyl-L-amino-n-butyric acid and related compounds, docking studies can elucidate how they fit into the binding pockets of proteins like human serum albumin (HSA) or other receptors. semanticscholar.org Studies on HSA have shown that dansylated amino acids with different side chains bind with specificity to one of two primary drug-binding sites on the protein. semanticscholar.org For example, Dansyl-L-norvaline binds to drug site 2. semanticscholar.org The docking results, corroborated by X-ray crystallography, show that the dansyl group is buried in a hydrophobic pocket, while the sulfonamide group forms key hydrogen bonds with polar residues like Tyr-411 at the entrance of the pocket. semanticscholar.org
Table 2: Calculated Binding Free Energies for Dansyl Amino Acid Enantiomers with poly(SULV) Micelle Data for related dansylated amino acids, illustrating the utility of the method.
| Dansyl Amino Acid | Enantiomer | Binding Free Energy (kJ/mol) |
| Dansyl-Leucine | L | -21.89 |
| D | -14.58 | |
| Dansyl-Norleucine | L | -22.18 |
| D | -15.95 | |
| Dansyl-Tryptophan | L | -21.33 |
| D | -13.64 | |
| Dansyl-Phenylalanine | L | -13.33 |
| D | -12.10 | |
| Source: nih.govnih.gov |
These computational approaches are essential for rationalizing experimental findings and guiding the design of new fluorescent probes or drug molecules with improved specificity and affinity. diva-portal.org
Identification of Key Binding Hotspots and Interaction Networks
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in identifying the key binding hotspots and the intricate network of interactions between a ligand, such as a Dansyl-amino acid, and its receptor or chiral selector. These techniques can predict the preferred binding pose of a molecule within a binding site and characterize the non-covalent interactions that stabilize the complex.
In studies of various Dansyl-amino acids with chiral selectors like poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)), a polymeric surfactant used in micellar electrokinetic chromatography (MEKC), specific binding pockets have been identified. nih.govscirp.org These pockets often exhibit distinct hydrophilic and lipophilic regions that accommodate different parts of the Dansyl-amino acid molecule. researchgate.net For instance, the dansyl group, with its aromatic and dimethylamino components, frequently anchors the molecule within a hydrophobic pocket of the selector, while the amino acid residue can form specific hydrogen bonds and other polar interactions. semanticscholar.org
The interaction network typically consists of a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. For example, in the interaction of Dansyl-(L)-Leucine with poly(SULV), a key hydrogen bond is formed between the carbonyl group of the Dansyl-Leucine and the N-H group of the leucine (B10760876) residue on the poly(SULV) selector. nih.gov This interaction network is crucial for the stability and specificity of the binding.
Table 1: Key Interaction Types in Dansyl-Amino Acid Binding
| Interaction Type | Description | Key Moieties Involved |
|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Amino acid backbone (N-H, C=O), side chains, Dansyl sulfonamide group. |
| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | Dansyl naphthalene ring, amino acid alkyl side chains. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in close proximity. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Dansyl naphthalene ring and aromatic residues in the selector. |
This table provides a generalized overview of potential interactions based on studies of similar molecules.
Rational Design of Derivatives for Enhanced Mechanistic Resolution
The insights gained from computational studies on the binding of Dansyl-amino acids can be leveraged for the rational design of new derivatives. By understanding the structure-activity relationships, modifications can be made to the Dansyl-amino acid structure to enhance its binding affinity, selectivity, or to probe specific aspects of the interaction mechanism.
For example, if a particular hydrogen bond is identified as being critical for chiral recognition, a derivative could be synthesized where the hydrogen bond donor or acceptor is modified to either strengthen or weaken this interaction. The effect of this modification on the binding energy and enantioselectivity can then be predicted computationally and verified experimentally. This iterative process of computational design and experimental validation is a powerful strategy for developing new chemical tools and for gaining a deeper understanding of molecular recognition phenomena.
Furthermore, computational approaches can aid in the development of quantitative structure-enantioselectivity relationship (QSERR) models. scirp.org These models correlate the structural features of a series of analytes with their observed enantiomeric separation, providing a predictive tool for the design of new chiral selectors or for optimizing separation conditions for new analytes. The development of such models relies on a diverse training set of compounds, including various Dansyl-amino acid derivatives. scirp.org
Chiral Recognition Mechanisms of L-Dansyl-amino-n-butyric acid
Chiral recognition is a fundamental process in chemistry and biology, underpinning the stereospecificity of enzymes, receptors, and the efficacy of many pharmaceutical drugs. researchgate.net For chiral molecules like L-Dansyl-amino-n-butyric acid, understanding the mechanisms of their chiral recognition is essential for developing effective enantioseparation techniques and for elucidating their interactions with chiral environments.
Stereoselective Interaction Modeling with Chiral Selectors
Molecular dynamics simulations have proven to be a powerful tool for modeling the stereoselective interactions between enantiomers of Dansyl-amino acids and chiral selectors. nih.govnih.gov These simulations can provide a dynamic picture of the binding process and allow for the calculation of binding free energies for each enantiomer.
In studies involving the separation of Dansyl-amino acid enantiomers using poly(SULV), it has been consistently observed, both experimentally and computationally, that the L-enantiomers bind more strongly to the L-amino acid-based chiral selector than the D-enantiomers. nih.govresearchgate.netnih.gov MD simulations reveal that this difference in binding affinity arises from the distinct interaction patterns of the two enantiomers within the binding pockets of the chiral selector.
For instance, Dansyl-(L)-Leucine was found to form three strong intermolecular hydrogen bonds with poly(SULV), whereas Dansyl-(D)-Leucine formed only two. nih.gov This difference in the number and stability of hydrogen bonds contributes significantly to the more favorable binding free energy of the L-enantiomer. The simulations can pinpoint the specific amino acid residues of the chiral selector that are involved in these differential interactions.
Table 2: Comparative Binding Free Energies of Dansyl-Amino Acid Enantiomers with Poly(SULV)
| Dansyl-Amino Acid | Enantiomer | Preferred Binding Pocket | Binding Free Energy (kJ·mol⁻¹) |
|---|---|---|---|
| Dansyl-Leucine | L | 1 | -21.8938 nih.gov |
| D | 1 | -14.5811 nih.gov | |
| Dansyl-Norleucine | L | 1 | -22.1763 nih.gov |
| D | 1 | -15.9457 nih.gov | |
| Dansyl-Tryptophan | L | 3 | -21.3329 nih.gov |
| D | 2 | -13.6408 nih.gov | |
| Dansyl-Phenylalanine | L | Not specified | -13.3349 nih.gov |
This table presents data from studies on related Dansyl-amino acids to illustrate the principles of stereoselective binding.
Theoretical Basis for Enantiomeric Separation and Recognition
The theoretical basis for the enantiomeric separation and recognition of Dansyl-amino acids lies in the thermodynamic differences in the formation of the diastereomeric complexes between each enantiomer and the chiral selector. These differences are a direct consequence of the three-dimensional arrangement of atoms in the interacting molecules.
The binding free energy, which can be calculated from MD simulations, serves as a quantitative measure of the strength of the interaction. researchgate.net A larger negative value indicates a more stable complex. The difference in the binding free energies (ΔΔG) between the two enantiomer-selector complexes is directly related to the enantiomeric separation factor (α) in chromatography. A larger ΔΔG leads to a better separation.
Hydrogen bonding analysis, which identifies the specific hydrogen bonds formed, their occupancies, and lifetimes during the simulation, provides a qualitative and quantitative explanation for the observed differences in binding affinity. nih.govnih.gov For example, the ability of an L-enantiomer to form a more extensive or more stable hydrogen bond network with an L-amino acid-based chiral selector compared to its D-enantiomer is a common mechanism for chiral recognition. nih.gov
Future Research Directions and Emerging Paradigms for L Dansyl I+/ Amino N Butyric Acid
Integration with Advanced Spectroscopic Methodologies for Mechanistic Deepening
The environmentally sensitive fluorescence of the dansyl group is a key feature that can be powerfully exploited by advanced spectroscopic techniques. nih.gov These methods can translate subtle changes in the local environment of the probe into detailed mechanistic and structural information.
Time-resolved fluorescence spectroscopy offers a powerful avenue for gaining kinetic insights into molecular processes. By measuring the fluorescence lifetime of L-Dansyl-amino-n-butyric acid, researchers can probe dynamic events such as protein folding, ligand binding, and conformational changes. The principle relies on the fact that the fluorescence lifetime of the dansyl fluorophore is highly sensitive to its local environment.
Future applications will involve site-specifically incorporating L-Dansyl-amino-n-butyric acid into a protein and monitoring changes in its fluorescence decay kinetics upon interaction with a binding partner or during a catalytic cycle. This can reveal the rates of association and dissociation, the kinetics of conformational transitions, and the presence of intermediate states that are not observable by steady-state methods. For example, a change in the fluorescence lifetime could signify the movement of the probe from a solvent-exposed to a buried hydrophobic environment during a binding event, with the rate of this change providing direct kinetic data.
Table 1: Potential Applications of Time-Resolved Fluorescence with L-Dansyl-amino-n-butyric acid
| Biological Process | Information Gained | Rationale |
|---|---|---|
| Enzyme Catalysis | Rates of conformational changes during the catalytic cycle. | The probe's fluorescence lifetime will change as it moves between different microenvironments within the enzyme's active site. |
| Protein Folding/Unfolding | Kinetics of folding pathways and identification of intermediate states. | Monitoring the change in solvent exposure of the probe provides a real-time measure of the folding process. nih.gov |
Single-molecule fluorescence spectroscopy and super-resolution imaging techniques, such as direct Stochastic Optical Reconstruction Microscopy (dSTORM), are revolutionizing our understanding of cellular architecture and molecular function by enabling visualization at the nanoscale. nih.gov A significant advantage of using a small-molecule fluorophore like L-Dansyl-amino-n-butyric acid is its minimal size compared to fluorescent proteins (e.g., GFP), which can be a significant structural perturbation. nih.gov
Future research will focus on using L-Dansyl-amino-n-butyric acid as a precise, minimally invasive label for super-resolution imaging to map the organization of proteins in nano-sized clusters at the cell membrane. nih.gov By labeling specific proteins with this probe, it will be possible to determine their spatial distribution with a precision that resolves the internal architecture of molecular complexes. nih.govbiorxiv.org This allows for the analysis of molecular heterogeneity within a population, revealing subpopulations of proteins with different conformational states or binding partners that would be averaged out in ensemble measurements. Combining these imaging approaches with sophisticated analytical algorithms will pave the way for revealing new levels of membrane protein organization. nih.gov
Development of Novel Biosensors and Chemical Assays for Fundamental Biological Discovery
The unique properties of L-Dansyl-amino-n-butyric acid make it an excellent candidate for the development of next-generation biosensors and assays designed for fundamental biological discovery in complex environments like living cells and cell-free systems.
A paradigm-shifting approach in protein science is the expansion of the genetic code to enable the site-specific incorporation of unnatural amino acids into proteins in vivo. nih.govnih.govsigmaaldrich.com This strategy can be adapted for L-Dansyl-amino-n-butyric acid to create genetically encoded fluorescent probes. The methodology involves engineering an orthogonal tRNA/aminoacyl-tRNA synthetase pair that uniquely recognizes L-Dansyl-amino-n-butyric acid and directs its insertion in response to a nonsense codon (e.g., TAG) during protein translation. nih.gov
The successful genetic encoding of the similar compound, dansylalanine, in Saccharomyces cerevisiae has already been demonstrated, where it was used to monitor protein unfolding. nih.govnih.gov Applying this strategy to L-Dansyl-amino-n-butyric acid would enable the production of proteins with a built-in fluorescent reporter at virtually any desired position. This will facilitate a wide range of in vitro and in vivo studies of protein structure, dynamics, and biomolecular interactions with unprecedented precision, overcoming many of the challenges associated with chemical modification techniques. nih.govnih.gov
Table 2: Steps for Genetic Encoding of L-Dansyl-amino-n-butyric acid
| Step | Description | Key Component |
|---|---|---|
| 1. Engineering | Evolution of an aminoacyl-tRNA synthetase to specifically recognize and activate L-Dansyl-amino-n-butyric acid. | Orthogonal Aminoacyl-tRNA Synthetase |
| 2. tRNA Recognition | An orthogonal tRNA that is not recognized by endogenous synthetases but is charged by the engineered synthetase. | Orthogonal tRNA (e.g., tRNACUA) |
| 3. Codon Reassignment | A nonsense or rare codon (e.g., TAG amber codon) is used to specify the insertion site in the target gene. | Nonsense Codon |
Cell-free gene expression (CFE) systems have emerged as powerful platforms for synthetic biology and for studying complex biochemical pathways without the constraints of a living cell. frontiersin.orgnih.gov These systems contain all the necessary machinery for transcription and translation, allowing for the rapid production and analysis of proteins. frontiersin.org
Future research will utilize cell-free systems to synthesize enzymes or entire metabolic pathways where specific proteins are labeled with L-Dansyl-amino-n-butyric acid. mdpi.com This approach offers several advantages:
Direct Observation: It allows for the real-time monitoring of protein conformational changes, substrate binding, and protein-protein interactions within a defined biochemical system.
Pathway Prototyping: New or engineered metabolic pathways can be rapidly tested and optimized by observing the dynamic behavior of their constituent enzymes. mdpi.com
High-Throughput Screening: The open nature of cell-free systems facilitates high-throughput screening of potential inhibitors or activators by monitoring their effect on the fluorescence of the incorporated probe.
By removing the complexity of the cellular environment, researchers can gain a clearer, more direct understanding of the molecular mechanisms that govern the function of complex biochemical pathways.
Future Synthetic Design Principles for Enhanced Mechanistic Probes
Advances in synthetic organic chemistry are paving the way for the creation of new L-Dansyl-amino-n-butyric acid derivatives with enhanced properties for use as mechanistic probes. Future design principles will move beyond simple N-terminal labeling to create more sophisticated and versatile tools.
One emerging strategy involves the use of transition metal-catalyzed C(sp³)–H functionalization to introduce the dansylated group onto the backbone of the amino acid. rsc.org For instance, a Palladium(II)-catalyzed β-C(sp³)–H arylation strategy allows for the construction of novel dansylated amino acid scaffolds where the fluorophore is attached to the core structure, not just the N-terminus. rsc.org This approach dramatically expands the diversity of available probes, enabling the placement of the fluorophore in positions that are more sensitive to specific biological events.
Future synthetic efforts will also focus on:
Tuning Photophysical Properties: Modifying the structure of the dansyl group to enhance quantum yield, increase photostability, and shift excitation/emission wavelengths to avoid cellular autofluorescence.
Multi-functional Probes: Incorporating other functionalities, such as photo-cross-linkers or bio-orthogonal handles, into the L-Dansyl-amino-n-butyric acid structure to create probes capable of not only reporting on their environment but also capturing binding partners.
Environment-Specific Activation: Designing probes that are "caged" or non-fluorescent until they encounter a specific enzyme or chemical environment, providing a higher signal-to-noise ratio for targeted imaging and sensing applications.
These advanced synthetic principles will generate a new toolkit of highly specialized probes derived from L-Dansyl-amino-n-butyric acid, enabling researchers to ask and answer increasingly complex questions about molecular mechanisms in biology.
Incorporation of Orthogonal Reactivities for Multi-Component Systems
A significant frontier in the development of fluorescent probes is the creation of multi-functional molecules that can participate in several distinct chemical processes simultaneously. For L-Dansyl-amino-n-butyric acid, a promising future direction lies in the incorporation of bio-orthogonal reactive groups. These are chemical functionalities that can react selectively with a specific partner in a complex biological environment without interfering with native biochemical processes.
Future synthetic strategies could focus on modifying the butyric acid side chain or the dansyl group itself to include moieties such as azides or alkynes. These groups are central to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". nih.gov A dansyl probe equipped with such a handle would become a dual-function tool. It would retain its intrinsic fluorescence while gaining the ability to be covalently linked to other molecules, such as affinity tags, therapeutic agents, or other fluorophores.
This approach would enable the construction of complex, multi-component systems for a variety of applications:
Targeted Labeling and Imaging: The fluorescent dansyl group would allow for initial visualization, while the orthogonal handle could be used to attach the probe to a specific biomolecule or cellular structure.
Fluorescence Resonance Energy Transfer (FRET) Sensors: The probe could be "clicked" to a second fluorophore, creating a FRET pair to study conformational changes in proteins or protein-protein interactions with high sensitivity.
Activity-Based Probes: The orthogonal group could link the fluorescent amino acid to a reactive group designed to covalently bind to the active site of a specific enzyme, allowing for the visualization of enzymatic activity in real-time.
The development of such multi-functional probes requires a synergistic approach, combining organic synthesis to create the modified amino acids with biochemical and cell biology techniques to apply them in living systems. nih.govnih.gov
Tunable Photophysical Properties for Advanced Environmental Sensing
The fluorescence of the dansyl group is known to be highly sensitive to the polarity of its local environment. This solvatochromic effect, where the emission wavelength and quantum yield change in response to the surrounding medium, is a key feature that can be exploited for advanced sensing applications. Future research will likely focus on fine-tuning these photophysical properties to create highly specific and responsive environmental sensors.
Strategies for tuning the photophysical properties of L-Dansyl-amino-n-butyric acid could involve:
Chemical Modification: Introducing electron-donating or electron-withdrawing groups to the naphthalene (B1677914) ring of the dansyl moiety can alter its electronic structure, thereby shifting its excitation and emission spectra and modifying its sensitivity to environmental factors.
Constraining Molecular Conformation: The flexibility of the linker between the dansyl group and the amino acid backbone can influence the fluorophore's interaction with its environment. Synthesizing analogues with more rigid linkers could lead to probes with more predictable and specific responses.
These modifications aim to develop a palette of dansyl-based amino acids with tailored responses to specific environmental parameters like pH, ion concentration, or the presence of specific metabolites. For instance, a probe could be designed to exhibit a significant fluorescent "turn-on" response only upon binding to a hydrophobic pocket in a protein, providing a clear signal of a binding event. The sensitivity of dansyl derivatives to their local environment makes them excellent candidates for developing sensors that can report on subtle changes within a cell or biological system. nih.gov
| Property | Value in Nonpolar Solvent (e.g., Dioxane) | Value in Polar Solvent (e.g., Water) |
| Excitation Maximum (λex) | ~340 nm | ~340 nm |
| Emission Maximum (λem) | ~450-500 nm (Blue-Green) | ~550-580 nm (Yellow-Orange) |
| Fluorescence Quantum Yield (ΦF) | High | Low |
| Fluorescence Lifetime (τ) | Longer | Shorter |
This interactive table illustrates the typical environment-sensitive photophysical properties of a dansyl fluorophore. The exact values can be fine-tuned through chemical modification.
Interdisciplinary Collaborations for Broadening Fundamental Understanding
The full potential of advanced molecular probes like a functionally enhanced L-Dansyl-amino-n-butyric acid can only be realized through robust interdisciplinary collaborations. The complexity of modern biological and environmental questions necessitates the integration of expertise from diverse scientific fields.
Chemistry and Biology: Synthetic chemists are needed to design and create novel fluorescent amino acids with tailored properties. bohrium.com Molecular and cell biologists can then incorporate these probes into proteins and cells to study complex processes like protein folding, neuro-transmission, and disease mechanisms. nih.govupenn.edu This collaboration is essential for validating the utility of new probes in relevant biological contexts.
Biophysics and Computational Science: Biophysicists can use techniques like fluorescence spectroscopy and microscopy to characterize the behavior of the probes in detail. Computational chemists can model the interactions between the probe and its environment, providing insights that can guide the design of next-generation sensors.
Environmental Science and Analytical Chemistry: For environmental sensing applications, collaborations with environmental scientists are crucial to identify key pollutants or environmental parameters that need to be monitored. Analytical chemists can develop robust methods, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis, for using these probes to detect and quantify target analytes in complex environmental samples. nih.govsielc.comnih.gov
Materials Science and Engineering: Integrating these fluorescent probes with materials science could lead to the development of novel sensor materials, such as fluorescent nanoparticles or films, for real-time environmental monitoring or medical diagnostics.
By fostering these collaborations, the fundamental understanding of how L-Dansyl-amino-n-butyric acid and its derivatives can be used will be significantly broadened, leading to innovative solutions for challenges in medicine, biotechnology, and environmental science.
Q & A
Basic Research Questions
Q. What is the role of L-Dansyl-I+/--amino-n-butyric acid in biochemical pathways, and how can its metabolic interactions be experimentally validated?
- Methodological Answer : To investigate its role, researchers should employ isotopic labeling (e.g., ¹³C or ¹⁵N) combined with mass spectrometry (MS) to track metabolic flux in cellular systems. Comparative analysis with structurally similar compounds, such as γ-aminobutyric acid (GABA) or DL-β-aminoisobutyric acid, can highlight functional differences. For validation, knock-out models or enzymatic inhibition assays can isolate its specific contributions to pathways like neurotransmitter synthesis or amino acid metabolism .
Q. What are the common synthesis methods for this compound, and how are purity and enantiomeric excess ensured?
- Methodological Answer : Synthesis typically involves dansylation (derivatization with dansyl chloride) of L-α-amino-n-butyric acid under alkaline conditions. Purity is assessed via reversed-phase HPLC with UV/fluorescence detection, while enantiomeric excess is determined using chiral columns or circular dichroism (CD) spectroscopy. Recrystallization or preparative chromatography is critical to remove unreacted dansyl chloride and byproducts .
Q. How is this compound characterized in terms of stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analytical techniques like LC-MS/MS or NMR can identify degradation products. Buffer systems spanning pH 2–10 are used to assess pH-dependent hydrolysis, with kinetic modeling (Arrhenius plots) to predict shelf-life .
Advanced Research Questions
Q. How can researchers design experiments to study the interactions of this compound with biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Fluorescence polarization assays are ideal for dansyl-tagged compounds due to their intrinsic fluorescence. For in vivo relevance, combine molecular docking simulations with mutagenesis studies to identify key binding residues .
Q. What strategies address contradictions in data regarding the biological activity of this compound across different studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay conditions). Reproduce conflicting experiments with standardized protocols (e.g., ISO 17025) and include internal controls. Cross-validate findings using orthogonal methods, such as comparing fluorescence-based activity assays with radioligand binding studies .
Q. What advanced analytical techniques are used to quantify this compound in complex biological matrices (e.g., serum or tissue homogenates)?
- Methodological Answer : Employ matrix-matched calibration curves and isotope dilution mass spectrometry (ID-MS) to correct for matrix effects. For low-abundance detection, use nano-LC coupled to high-resolution MS (HRMS) with a limit of quantification (LOQ) ≤1 nM. Validate methods per ICH Q2(R1) guidelines, including specificity, precision, and recovery tests .
Q. How can researchers differentiate between artefactual and genuine biological effects of this compound in cellular assays?
- Methodological Answer : Include dansyl-free controls to rule out fluorescence interference. Use CRISPR-Cas9 knockouts of putative targets to confirm specificity. Pharmacokinetic studies (e.g., plasma protein binding, membrane permeability) ensure observed effects are not due to off-target accumulation .
Data Presentation and Analysis
- Tables : Include raw and processed data (e.g., HPLC retention times, MS/MS fragmentation patterns) in appendices. In-text tables should summarize statistical comparisons (ANOVA, t-tests) and validation parameters (R², LOQ) .
- Figures : Use scatter plots for dose-response curves and heatmaps for pathway enrichment analysis. Ensure fluorescence spectra are normalized to control for photobleaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
